molecular formula C4H2F2N2O3 B14624809 5,5-Difluoro-2,4,6-pyrimidinetrione CAS No. 55052-01-2

5,5-Difluoro-2,4,6-pyrimidinetrione

Cat. No.: B14624809
CAS No.: 55052-01-2
M. Wt: 164.07 g/mol
InChI Key: WUSJYRXQUKJZFL-UHFFFAOYSA-N
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Description

5,5-Difluoro-2,4,6-pyrimidinetrione is a fluorinated derivative of barbituric acid, characterized by the presence of two fluorine atoms at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-2,4,6-pyrimidinetrione typically involves the fluorination of barbituric acid derivatives. One common method is the reaction of barbituric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2,4,6-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    5,5-Dichloro-2,4,6-pyrimidinetrione: Similar structure but with chlorine atoms instead of fluorine.

    5,5-Dibromo-2,4,6-pyrimidinetrione: Bromine atoms replace the fluorine atoms.

    5,5-Diiodo-2,4,6-pyrimidinetrione: Iodine atoms replace the fluorine atoms.

Uniqueness

5,5-Difluoro-2,4,6-pyrimidinetrione is unique due to the presence of fluorine atoms, which impart distinct electronic properties and metabolic stability compared to its halogenated counterparts. The fluorine atoms enhance the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable scaffold in drug design .

Properties

CAS No.

55052-01-2

Molecular Formula

C4H2F2N2O3

Molecular Weight

164.07 g/mol

IUPAC Name

5,5-difluoro-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C4H2F2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11)

InChI Key

WUSJYRXQUKJZFL-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(F)F

Origin of Product

United States

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